![molecular formula C₁₅H₈D₂O₅ B1140182 Genistein-2',6'-d2 CAS No. 315204-48-9](/img/structure/B1140182.png)
Genistein-2',6'-d2
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Description
Genistein-2',6'-d2 (also known as 2',6'-dihydroxygenistein) is a natural isoflavone compound found in the plant family Fabaceae. It is a derivative of the phytoestrogen genistein and has been studied for its potential applications in biomedical research. This compound has been used in various scientific studies due to its unique biochemical and physiological effects. The aim of
Scientific Research Applications
Cancer Treatment and Prevention
Genistein-2’,6’-d2: has been extensively studied for its anti-cancer properties. It is known to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancers . Its mechanism involves altering Bcl-2 family proteins and deactivating key signaling pathways like MAPK (ERK1/2) and PI3K/AKT . This makes it a promising candidate for developing new cancer therapies.
Cardiovascular Health
Research suggests that Genistein-2’,6’-d2 may benefit cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis . Its antioxidant properties help in preventing the oxidation of LDL cholesterol, a key factor in the development of heart disease.
Bone Health and Osteoporosis
Genistein-2’,6’-d2 exhibits estrogen-like activity, which is beneficial in protecting against bone loss and osteoporosis, especially in postmenopausal women . It has been shown to enhance bone formation and density, making it a valuable component in bone health supplements.
Neuroprotection
The neuroprotective effects of Genistein-2’,6’-d2 are being explored, with studies indicating its potential in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to modulate signaling pathways could be key in protecting neuronal cells from damage.
Diabetes Management
Genistein-2’,6’-d2 has demonstrated potential in diabetes management by improving insulin sensitivity and glucose metabolism . Its role in modulating pathways involved in insulin signaling suggests it could be used as a supplementary treatment for type 2 diabetes.
Skin Health
In dermatology, Genistein-2’,6’-d2 is being investigated for its skin-protective properties. It may help in treating conditions like psoriasis and eczema due to its anti-inflammatory effects . Additionally, its potential in enhancing skin elasticity and reducing wrinkles is of interest in cosmetic applications.
properties
IUPAC Name |
3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-NMQOAUCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171372 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Genistein-2',6'-d2 | |
CAS RN |
315204-48-9 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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